![molecular formula C10H7BrN2O4S B2413019 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1283936-37-7](/img/structure/B2413019.png)

1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

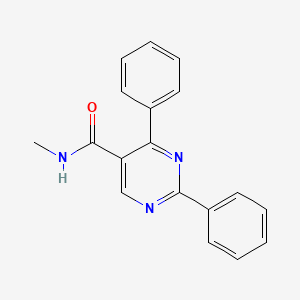

The compound “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a nitro group and a carboxylic acid group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .科学的研究の応用

Synthesis Methods and Properties

Synthesis Protocols : 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid and similar compounds can be synthesized using mild and efficient protocols. For instance, a method for synthesizing 4(3)-substituted 3(4)-nitro-1H-pyrroles, which shares structural similarities, has been developed using ionic liquids and tosylmethyl isocyanide (TosMIC) in good yields under room temperature and without the need for anhydrous organic solvents or hazardous bases (J. Qin et al., 2009).

Building Blocks for Complex Molecules : Compounds like 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid serve as building blocks for creating more complex molecules. For instance, they have been used in the regio-selective synthesis of novel pyrrole derivatives, demonstrating the potential for creating diverse and structurally complex molecules (D. Nguyen et al., 2009).

Trifluoromethyl Substitution : The compound's structure allows for the introduction of trifluoromethyl groups, offering a strategy for the synthesis of trifluoromethyl-substituted aminopyrroles. This expands the scope of potential pharmaceutical and chemical applications (A. Khlebnikov et al., 2018).

Chemical Reactions and Interactions

Condensation and Cyclization Reactions : These compounds undergo various chemical reactions, such as condensation with carbanions and cyclization to form thienopyranones and thienopyridinones, demonstrating their versatility in chemical synthesis (D. E. Ames & O. Ribeiro, 1975).

Suzuki Cross-Coupling Reactions : They can be used in Suzuki cross-coupling reactions to synthesize derivatives with non-linear optical properties, further highlighting their potential in material science and electronics (K. Rizwan et al., 2021).

Applications in Material Science

Conducting Polymers : These compounds are used in the synthesis of conducting polymers. For example, pyrrole derivatives have been utilized to create soluble polymers for electrochromic devices, indicating applications in smart materials and electronics (S. Variş et al., 2006).

Hydrogen-Bonded Chains and Sheets : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, structurally related to the compound , exhibit interesting hydrogen-bonded structures, which could be relevant in the design of molecular assemblies and nanotechnology (J. Portilla et al., 2007).

将来の方向性

The future directions for research on “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” could include exploring its potential biological activities, given the known activities of related imine compounds . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

特性

IUPAC Name |

1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZCSAZSUZYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)

![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)

![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)